

comparing Voriconazole N-Oxide levels in different patient populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Voriconazole N-Oxide

Cat. No.: B021638

[Get Quote](#)

A comprehensive analysis of **Voriconazole N-Oxide** levels across diverse patient populations reveals significant variability influenced by factors such as age, genetic makeup, and organ function. Voriconazole, a broad-spectrum triazole antifungal agent, is primarily metabolized in the liver to its major, inactive metabolite, **Voriconazole N-Oxide**. Understanding the plasma concentrations of this metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity.

Influence of Genetic Polymorphisms

The metabolism of voriconazole is heavily dependent on the cytochrome P450 enzyme system, particularly CYP2C19.[1][2] Genetic variations in the CYP2C19 gene lead to different metabolic phenotypes, which in turn affect the plasma concentrations of both voriconazole and its N-oxide metabolite.

A prospective study involving 95 patients demonstrated a clear trend where individuals homozygous for the slow metabolizer allele (2/2) of CYP2C19 had higher average voriconazole levels (4.3 vs 2.5 µg/mL) and consequently lower **Voriconazole N-Oxide** levels (1.6 vs 2.5 µg/mL) compared to those with other genotypes.[3][4][5] This inverse relationship underscores the impact of metabolic rate on the drug and metabolite concentrations. Conversely, adults with CYP2C19 rapid or ultrarapid metabolizer phenotypes are more likely to have subtherapeutic voriconazole concentrations.[6][7]

Comparison of Voriconazole and Voriconazole N-Oxide Levels by CYP2C19 Genotype

CYP2C19 Phenotype	Patient Population	Voriconazole Level (µg/mL)	Voriconazole N-Oxide Level (µg/mL)	Source
**Poor Metabolizer (2/2)	Adults	4.3 (Average)	1.6 (Average)	[3][4][5]
Other Genotypes	Adults	2.5 (Average)	2.5 (Average)	[3][4][5]
Rapid/Ultrarapid Metabolizer	Adults	2.86 ± 2.3	Not specified	[6]
Normal/Intermediate Metabolizer	Adults	4.26 ± 2.2	Not specified	[6]

Pediatric vs. Adult Populations

Age is a significant determinant of voriconazole metabolism. Children exhibit a higher capacity for eliminating voriconazole, leading to lower plasma concentrations compared to adults when administered equivalent weight-based doses.[8][9] This is attributed to increased metabolism in pediatric patients.[8] Consequently, higher doses are often required in children to achieve therapeutic exposure comparable to that in adults.[10][11] For instance, an intravenous (IV) dose of 7 mg/kg in children is needed to match the exposure of a 4 mg/kg IV dose in adults.[11][12] The nonlinearity of voriconazole pharmacokinetics is also less pronounced in children than in adults.[12]

Impact of Hepatic and Renal Function

As voriconazole is primarily metabolized by the liver, hepatic dysfunction significantly impairs its clearance, potentially leading to elevated drug levels and increased risk of toxicity.[13][14] Studies have shown that factors influencing liver function, such as total bile acid (TBA) levels, can be associated with voriconazole trough concentrations.[15][16] In elderly patients, direct bilirubin (DBIL), albumin, and estimated glomerular filtration rate (eGFR) were identified as influencing factors for voriconazole concentrations.[16]

While oral voriconazole does not typically require dose adjustments for renal insufficiency due to minimal renal clearance, the intravenous formulation contains a solubilizing agent, sulfobutylether-beta-cyclodextrin (SBECD), which can accumulate in patients with significant renal dysfunction.[17][18] Therefore, intravenous administration is not recommended for patients with a creatinine clearance below 50 mL/minute.[18]

Experimental Protocols

The quantification of voriconazole and **Voriconazole N-Oxide** in plasma or serum is predominantly performed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [19][20][21][22]

Sample Preparation: Protein Precipitation

A common and rapid method for sample preparation is protein precipitation.

- **Sample Collection:** Collect blood samples in appropriate tubes (e.g., EDTA or lithium heparin).[1][21]
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma.[1]
- **Precipitation:** Add an organic solvent like acetonitrile or methanol to a small volume of plasma (e.g., 50-100 µL) to precipitate proteins.[19][20][23]
- **Centrifugation:** Centrifuge the mixture to pellet the precipitated proteins.
- **Analysis:** Inject the resulting supernatant directly into the analytical system.[19]

Analytical Method: LC-MS/MS

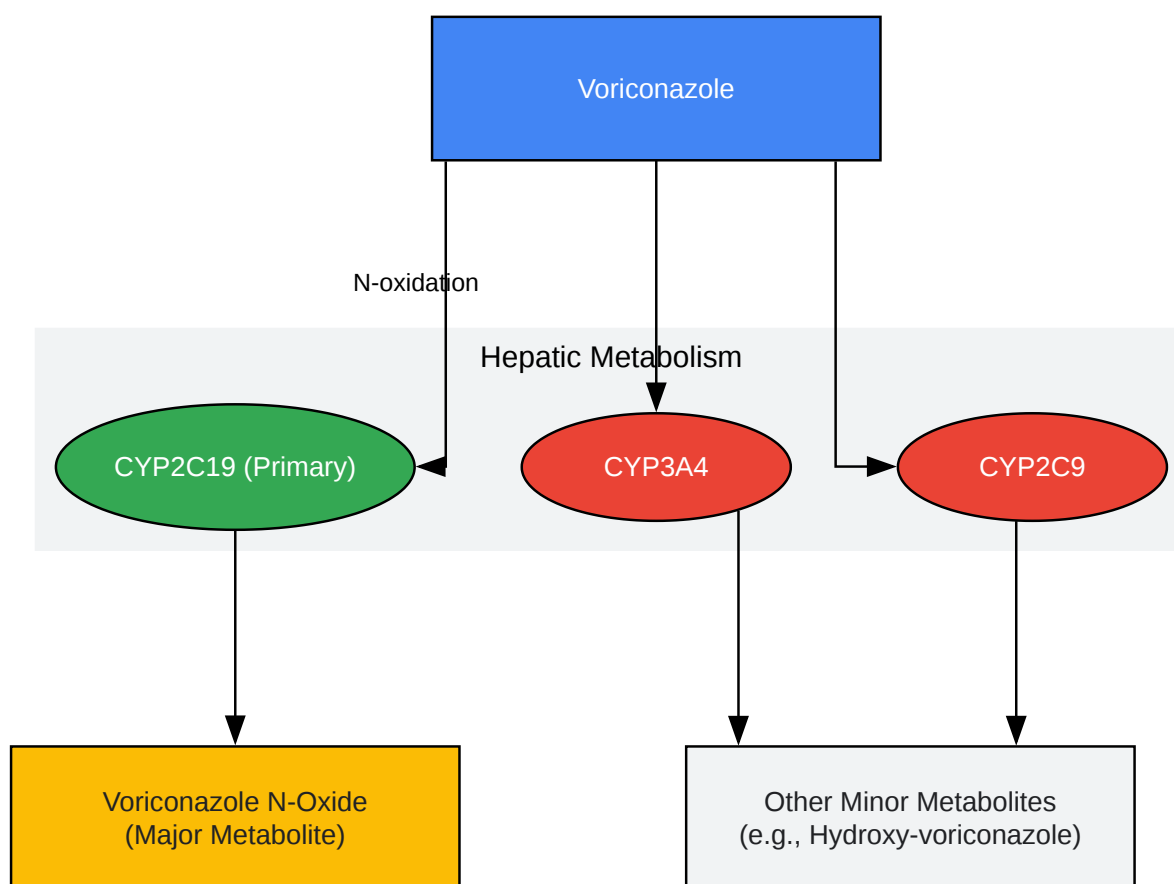
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of voriconazole and its metabolites.

- **Chromatographic Separation:** The sample is injected into an LC system. Separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid.[20][24]

- **Mass Spectrometry Detection:** The eluent from the LC column is introduced into a mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion multiple reaction monitoring (MRM) mode, which allows for specific and sensitive quantification of the target analytes.[20][24]
- **Quantification:** Calibration curves are generated using standards of known concentrations to quantify the levels of voriconazole and **Voriconazole N-Oxide** in the patient samples.[20][24] The linear range for voriconazole is often cited as 0.1 to 20 µg/mL, and for **Voriconazole N-Oxide**, 0.05 to 10 µg/mL.[20][24]

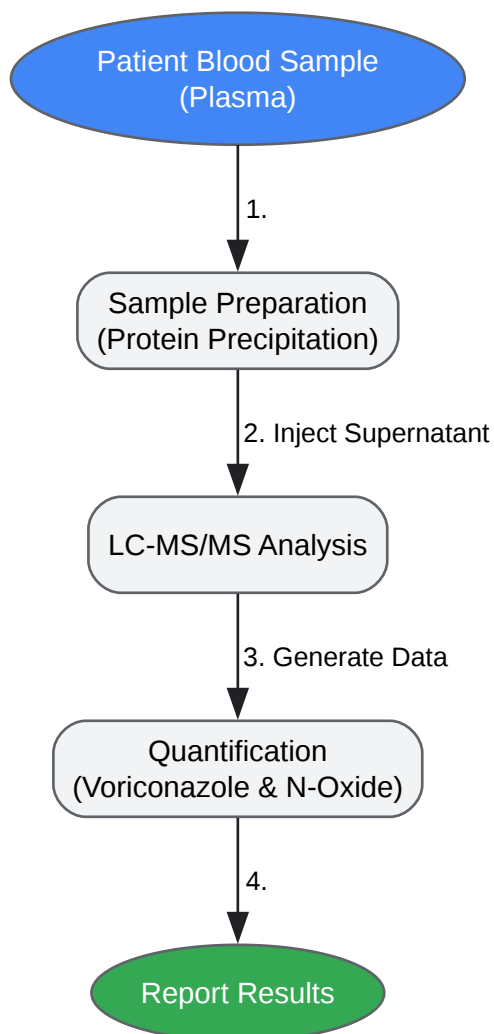
Visualizations

The following diagrams illustrate key processes and relationships in the study of voriconazole metabolism.



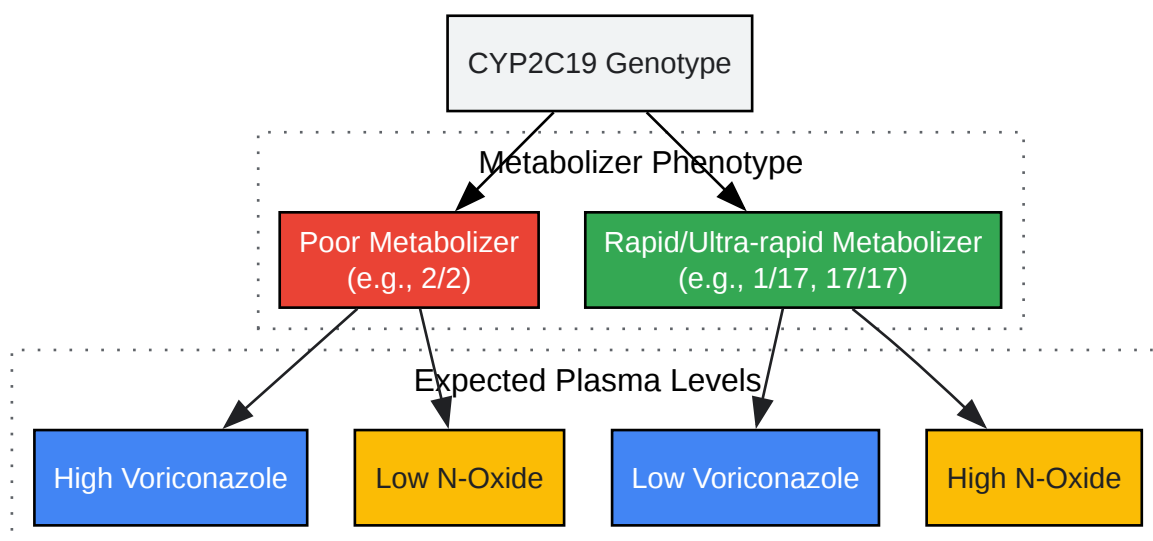
[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Voriconazole in the liver.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Voriconazole TDM.



[Click to download full resolution via product page](#)

Caption: Effect of CYP2C19 genotype on drug levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the CYP2C19 genotype on voriconazole exposure in adults with invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Voriconazole plasma concentrations in immunocompromised pediatric patients vary by CYP2C19 diplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Voriconazole in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of Pharmacokinetics and Safety of Voriconazole Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Voriconazole and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Factors influencing plasma concentration of voriconazole and voriconazole- N-oxide in younger adult and elderly patients [frontiersin.org]
- 16. Factors influencing plasma concentration of voriconazole and voriconazole- N-oxide in younger adult and elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and Tolerability of Voriconazole in Patients with Baseline Renal Insufficiency and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- To cite this document: BenchChem. [comparing Voriconazole N-Oxide levels in different patient populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021638#comparing-voriconazole-n-oxide-levels-in-different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com